Technical Guide: Synthesis and Structural Characterization of 5-Octyl-alpha-Ketoglutarate
Technical Guide: Synthesis and Structural Characterization of 5-Octyl-alpha-Ketoglutarate
Executive Summary & Structural Logic
5-Octyl-alpha-ketoglutarate (5-Octyl-aKG) is the cell-permeable ester derivative of alpha-ketoglutaric acid (aKG), a critical intermediate in the Krebs cycle. While aKG itself is hydrophilic and poorly permeable to plasma membranes, the esterification of the gamma-carboxyl group with a lipophilic octyl chain facilitates cellular entry. Once intracellular, ubiquitous cytosolic esterases hydrolyze the molecule, releasing free aKG to fuel metabolic pathways or regulate epigenetic enzymes (e.g., TET demethylases, Jumonji C-domain histone demethylases) and prolyl hydroxylases (PHDs).
Structural Distinction: The "5-Octyl" Specificity
It is critical to distinguish between the two possible mono-esters of alpha-ketoglutaric acid.
-
5-Octyl-aKG (Gamma-ester): The ester is formed at the C5 position (distal to the ketone). This is the thermodynamically stable and biologically active "prodrug" form used in literature (e.g., MacKenzie et al., 2007).
-
1-Octyl-aKG (Alpha-ester): The ester is formed at the C1 position (adjacent to the ketone). This isomer is chemically unstable due to the electron-withdrawing effect of the alpha-keto group, making the ester bond highly susceptible to spontaneous hydrolysis and decarboxylation.
Target Molecule Properties:
-
IUPAC Name: 1-octyl 2-oxopentanedioate (Note: IUPAC naming priority can vary, but "5-octyl" denotes the gamma position relative to the alpha-keto acid core).
-
Formula: C₁₃H₂₂O₅
-
Molecular Weight: 258.31 g/mol
-
Solubility: Soluble in DMSO, Ethanol, Chloroform; sparingly soluble in water.
Synthesis Protocol: Selective Gamma-Esterification
The synthesis relies on the electronic differentiation between the two carboxyl groups of 2-oxoglutaric acid. The C1-carboxyl (alpha) is electronically deactivated by the adjacent ketone and sterically hindered, while the C5-carboxyl (gamma) behaves as a typical aliphatic carboxylic acid. Therefore, acid-catalyzed Fischer esterification kinetically and thermodynamically favors the gamma-ester.
Reagents & Equipment
-
Reactants: 2-Oxoglutaric acid (98%+), 1-Octanol (Anhydrous).
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated H₂SO₄.
-
Solvent: Toluene (HPLC grade) or Benzene (if permissible) for azeotropic water removal.
-
Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Magnetic stirrer, Silica gel column.
Step-by-Step Methodology
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-oxoglutaric acid (5.0 g, 34.2 mmol) in Toluene (100 mL).
-
Add 1-Octanol (4.45 g, 34.2 mmol, 1.0 equiv). Note: Use stoichiometric amounts to minimize di-ester formation.
-
Add a catalytic amount of p-TsOH (0.3 g, ~5 mol%).
-
Attach a Dean-Stark trap filled with toluene and a reflux condenser.
Step 2: Esterification (Reflux)
-
Heat the mixture to vigorous reflux (oil bath ~120°C).
-
Monitor water collection in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (approx. 3–5 hours).
-
TLC Monitoring: Check reaction progress using 50% Ethyl Acetate/Hexane. Stain with Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) and heat (aKG derivatives are not strongly UV active).
-
Rf values: Di-ester (High) > Mono-ester (Target, Medium) > Unreacted Acid (Baseline).
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Concentrate the toluene solution under reduced pressure (Rotavap) to ~20 mL.
-
Dilute with Ethyl Acetate (100 mL) and wash with:
-
Water (2 x 50 mL) to remove unreacted acid and catalyst.
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a crude oil.
Step 4: Purification (Crucial) The crude oil will contain the target 5-octyl ester, trace 1-octyl ester, di-octyl ester, and unreacted octanol.
-
Flash Chromatography: Silica gel (230-400 mesh).
-
Eluent Gradient: Start with 10% EtOAc/Hexane (elutes di-ester and octanol)
Gradient to 50% EtOAc/Hexane (elutes target 5-octyl-aKG) 100% EtOAc (elutes unreacted acid). -
Collect fractions containing the mono-ester (verify by TLC). Evaporate solvent to yield a colorless to pale yellow viscous oil. It may solidify into a waxy solid upon storage at -20°C.
Structural Characterization (Self-Validation)
The following spectroscopic data validates the synthesis of the gamma isomer. The key diagnostic is the chemical shift of the glutarate backbone protons.
1H NMR Data (CDCl₃, 400 MHz)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |
| Octyl-1 | -OCH₂- | 4.08 | Triplet ( | 2H | Diagnostic for ester formation |
| Glutarate-3 | -CH₂- (Alpha to ketone) | 3.15 | Triplet ( | 2H | Deshielded by ketone |
| Glutarate-4 | -CH₂- (Alpha to ester) | 2.65 | Triplet ( | 2H | Diagnostic for gamma-ester* |
| Octyl-2 | -CH₂- (Beta to O) | 1.62 | Multiplet | 2H | Alkyl chain start |
| Octyl-3-7 | -(CH₂)₅- | 1.20 – 1.40 | Multiplet | 10H | Bulk alkyl chain |
| Octyl-8 | -CH₃ | 0.88 | Triplet | 3H | Terminal methyl |
| Acid | -COOH | ~11.0 | Broad Singlet | 1H | Alpha-carboxylic acid |
Interpretation:
-
If the product were the 1-octyl (alpha) ester, the triplet at 3.15 ppm would shift significantly upfield (losing the proximity to the free acid), and the triplet at 2.65 ppm would shift downfield.
-
The integration of 2:2:2 for the core protons (OCH2, C3-H, C4-H) confirms mono-esterification.
Mass Spectrometry
-
ESI-MS (Negative Mode): m/z 257.1 [M-H]⁻ (Calculated for C₁₃H₂₁O₅⁻: 257.14).
Biological Mechanism of Action
The utility of 5-Octyl-aKG lies in its ability to bypass the SLC25A11 (mitochondrial) and plasma membrane transport bottlenecks.
Figure 1: Mechanism of Action. 5-Octyl-aKG crosses the membrane via passive diffusion. Intracellular esterases cleave the octyl group, releasing aKG which activates Prolyl Hydroxylases (PHD), leading to the degradation of Hypoxia-Inducible Factor (HIF).
Stability & Handling
-
Hydrolysis Risk: Like all alpha-keto acid derivatives, 5-Octyl-aKG is sensitive to moisture. The ester bond is relatively stable at neutral pH but hydrolyzes rapidly in basic conditions.
-
Storage: Store neat oil/solid at -20°C under inert gas (Argon/Nitrogen).
-
In Solution: Prepare fresh stock solutions in DMSO. Aqueous solutions (PBS/Media) should be prepared immediately before use, as the half-life in neutral buffer is limited (hours).
References
-
MacKenzie, E. D., et al. (2007). "Cell-permeating alpha-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells."[1] Molecular and Cellular Biology, 27(9), 3282–3289.[1] Link
-
Chin, R. M., et al. (2014). "The metabolite α-ketoglutarate extends lifespan by inhibiting ATP synthase and TOR."[1] Nature, 509, 397–401.[1] Link
-
Cayman Chemical. "5-Octyl-alpha-ketoglutarate Product Information." Link
-
Organic Syntheses. "Preparation of alpha-ketoglutaric acid esters." Org.[2][3] Synth. Coll. Vol. 5, p.687.[3] Link
